molecular formula C15H13ClN2 B15059819 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B15059819
M. Wt: 256.73 g/mol
InChI Key: WBYQQGQWCDDUNS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . The core benzimidazole structure is a fundamental component in natural systems, most notably as part of the vitamin B12 structure . This specific derivative features a 4-chlorophenyl group at the 2-position and methyl substituents on the 5 and 6 positions of the benzimidazole ring, a structural motif known to be associated with significant pharmacological potential . Benzimidazole derivatives, particularly those with 5,6-dimethyl substitution, are prominent in chemical biology and drug discovery research . They serve as key pharmacophores for developing novel therapeutic agents and are investigated for their multifaceted biological properties. These compounds are extensively studied for their anticancer and cytotoxic activities ; related analogs have demonstrated promising in vitro activity against breast cancer cell lines such as MCF7, suggesting potential for use in targeted cancer therapy research . Furthermore, the structural similarity to known active compounds indicates potential for antimicrobial and antifungal applications . Benzimidazole derivatives have shown efficacy against resistant bacterial strains like Staphylococcus aureus (including MRSA) and fungal pathogens such as Candida albicans . Some derivatives also exhibit significant anthelmintic activity , which is valuable for parasitology studies . The mechanism of action for benzimidazole derivatives is often target-specific. In anticancer research, they have been explored as inhibitors of molecular targets like the Pin1 enzyme, which is overexpressed in various cancers . In antimicrobial contexts, potential mechanisms include inhibition of bacterial cell division protein FtsZ, pyruvate kinase enzymes, or (p)ppGpp synthetase/hydrolase, which are crucial for bacterial survival and biofilm formation . Researchers value this compound as a versatile synthetic intermediate or a core structure for further chemical functionalization. It can be used to create more complex molecules, such as hybrid pharmacophores or peptidomimetics, for structure-activity relationship (SAR) studies and high-throughput screening campaigns . The compound is presented for research applications only. Intended Research Applications Include: • Discovery and development of novel oncology therapeutics • Investigation of new antimicrobial and antifungal agents • Exploration of structure-activity relationships in medicinal chemistry • Synthesis of more complex molecular architectures for biological evaluation WARNING: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18)

InChI Key

WBYQQGQWCDDUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide or palladium on carbon can further improve the reaction rate and selectivity. The final product is often obtained in high purity through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials, such as dyes and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Key Benzimidazole Derivatives
Compound Name Substituents Key Structural Features
2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole 5,6-dimethyl; 4-chlorophenyl Enhanced lipophilicity due to methyl groups
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate 2-methyl; 4-chlorophenyl; ethyl ester Improved solubility and bioactivity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 6-methyl; 4-fluorophenyl Electron-withdrawing fluorine substituent
2-(4-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole 5-methyl; 4-chlorophenyl Positional isomerism affecting molecular interactions

Electronic Properties :

  • The target compound exhibits π→π* and n→π* electronic transitions localized on the benzimidazole ring and methyl groups, as shown by UV-Vis spectroscopy .

Pharmacological Activity

Table 2: Cytotoxicity and Sirtuin Inhibition Profiles
Compound IC₅₀ (A549 NSCLC cells) Sirtuin Inhibition (Key Isoforms) Docking Score (Glide)
This compound Not reported Not studied Not available
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate 250 µM Sirt1, Sirt2, Sirt6 (strong) -12.3 kcal/mol
Imidazole (parent compound) 600 µM Weak/non-specific -7.8 kcal/mol

Key Findings :

  • The ethyl ester derivative demonstrates ~2.4-fold higher cytotoxicity than imidazole in NSCLC cell lines, attributed to enhanced membrane permeability and sirtuin binding .
  • Sirtuin inhibition is structure-dependent: The ethyl ester group in the derivative facilitates stronger interactions with sirtuin isoforms (Sirt1, Sirt6) compared to the methyl groups in the target compound .

Physicochemical and ADME Properties

Table 3: ADME and Permeability Metrics
Compound QPPCaco (gut permeability) QPlogBB (brain-blood partition) Lipinski Compliance
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate >500 (high) -0.45 Yes
This compound Not reported Not reported Likely (MW < 500)

Key Insights :

  • Methyl groups in the target compound may enhance metabolic stability but reduce solubility compared to ester-containing analogs .

Biological Activity

2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique fused benzene and imidazole ring structure. The presence of a chlorophenyl group at the second position and dimethyl substitutions at the 5 and 6 positions enhances its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, often facilitated by catalysts such as zinc oxide nanoparticles, which improve yield and efficiency. The reaction pathways can vary, but the formation of the benzimidazole core remains consistent across different methods.

Biological Activity Overview

Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Specifically, this compound has shown potential in targeting various biological pathways.

Antitubercular Activity

Research indicates that benzimidazole derivatives exhibit significant antitubercular activity. For instance, studies have demonstrated that compounds similar to this compound possess bactericidal effects against Mycobacterium tuberculosis in vitro at nanomolar concentrations. The minimal inhibitory concentrations (MIC) for related compounds have been reported as low as 0.145 μM, indicating potent activity with low cytotoxicity towards human cells .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives:

  • Antitubercular Effects :
    • A study identified that derivatives like EJMCh4 and EJMCh6 exhibited strong antitubercular properties with MIC values of 2.44 μM and 0.145 μM respectively against M. tuberculosis. These compounds were non-toxic to human monocyte-derived macrophages (MDMs), with IC50 values exceeding 128 μM .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies on various cancer cell lines revealed that certain benzimidazole derivatives exhibited cytotoxic effects comparable to established chemotherapeutics. For example, one derivative showed IC50 values in the micromolar range against MCF-7 breast cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes and receptors. For example, some benzimidazoles act as positive allosteric modulators (PAMs) for GABA-A receptors, enhancing their potential use in neuropharmacology .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleFluorine substitution instead of chlorineAnticancer, GABA-A receptor modulation
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridineDifferent heterocyclic frameworkAntidepressant effects
2-Methyl-1H-benzimidazoleLacks chlorophenyl substitutionAntimicrobial properties

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole?

The compound is typically synthesized via condensation reactions. For example, 5,6-dimethyl-1H-benzo[d]imidazole can be alkylated using a chlorophenyl-containing electrophile. demonstrates a method where 5,6-dimethyl-1H-benzo[d]imidazole reacts with farnesyl bromide in DMF with NaH as a base, yielding quantitative results. Similarly, details the synthesis of a chloromethyl derivative using ethyl 4-chloro-3-oxobutanoate, achieving a 62% yield. Key steps include optimizing solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of NaH to avoid side reactions .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the primary method. and provide atomic coordinates and displacement parameters for related benzimidazole derivatives. The SHELX system (SHELXS for structure solution and SHELXL for refinement) is widely used due to its robustness in handling small-molecule data. For example, highlights SHELX's adaptability to modern crystallographic challenges, even when refining high-resolution or twinned macromolecular data .

Advanced: How can conflicting NMR or mass spectrometry data for this compound be resolved?

Discrepancies in spectral data (e.g., unexpected peaks in 1^1H NMR or ESI-MS) often arise from impurities or tautomeric forms. demonstrates rigorous characterization of benzimidazole derivatives, where 1^1H NMR (300 MHz) and high-resolution MS are used to confirm molecular integrity. Cross-referencing with computational predictions (e.g., using the C-PCM solvation model in ) can validate experimental observations by simulating solvent effects on chemical shifts .

Advanced: What strategies are recommended for designing coordination polymers or metal complexes using this compound?

The benzimidazole moiety acts as a versatile ligand due to its N-donor sites. describes the synthesis of Cd(II) coordination polymers using 2-((1H-imidazol-1-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole as a linker. Key considerations include:

  • Selecting co-ligands (e.g., dicarboxylic acids) to enhance structural stability.
  • Optimizing reaction temperature and solvent polarity to control polymerization.
  • Confirming topology via X-ray diffraction and luminescence studies for application in sensing .

Advanced: How can computational models predict the solvation effects and electronic properties of this compound?

The Conductor-like Polarizable Continuum Model (C-PCM) is effective for simulating solvation. outlines its use in calculating Gibbs free energies, geometric optimizations, and electronic transitions in solution. For example, time-dependent DFT (TD-DFT) can model UV-Vis spectra, while natural bond orbital (NBO) analysis explains charge transfer interactions, as seen in antifungal studies of structurally similar compounds () .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • IR Spectroscopy : Identifies N-H stretching (~3400 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) ( ).
  • 1^1H NMR : Distinct signals for methyl groups (δ ~2.36 ppm) and aromatic protons (δ ~7.33 ppm) ( ).
  • ESI-MS : Confirms molecular ion peaks (e.g., m/z = 195 [M+H]+^+ in ). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: What mechanistic insights explain the antimicrobial activity of benzimidazole derivatives like this compound?

and highlight antimicrobial efficacy against S. aureus and S. typhi. Proposed mechanisms include:

  • Disruption of microbial cell membranes via hydrophobic interactions (enhanced by the chlorophenyl group).
  • Inhibition of enzymes like DNA gyrase or topoisomerase IV.
  • Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., Cl) enhance potency .

Advanced: How can reaction yields be improved in multi-step syntheses involving this compound?

and emphasize:

  • Catalyst Optimization : Pd/C for hydrogenation (85% yield reduction in ).
  • Purification Techniques : Column chromatography with gradient elution (e.g., Cy:EtOAc ratios).
  • Kinetic Control : Short reaction times (e.g., 2 hours in ) to minimize decomposition.

Basic: What are the documented applications of this compound in material science?

It serves as a building block for:

  • Luminescent Probes : Cd(II) polymers detect antibiotics and Cr2_2O72_7^{2-} in water ().
  • Macrocyclic Compounds : Used in silver cyclophane synthesis for smart drug delivery ( ).

Advanced: How do steric and electronic effects influence regioselectivity in benzimidazole alkylation?

and show that bulky substituents (e.g., farnesyl bromide) favor N-alkylation over C-alkylation due to steric hindrance. Electronic effects from the chlorophenyl group direct electrophilic attack to the less hindered nitrogen. Computational modeling (e.g., Fukui indices) can predict reactive sites .

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